Cas no 187150-19-2 ((3-aminopropyl)(2-methoxyethyl)amine)

(3-Aminopropyl)(2-methoxyethyl)amine is a bifunctional amine compound featuring both primary and secondary amine groups, along with an ether linkage. Its molecular structure, combining a propylamine backbone with a methoxyethyl substituent, provides versatile reactivity, making it useful in organic synthesis, coordination chemistry, and polymer applications. The primary amine group enables coupling reactions, while the secondary amine and ether moiety enhance solubility and chelating properties. This compound is particularly valuable as a ligand for metal complexes or as a building block for functionalized materials. Its balanced hydrophilicity and reactivity make it suitable for pharmaceutical intermediates, surfactants, and crosslinking agents. Proper handling is required due to its alkaline nature and potential sensitivity to moisture.
(3-aminopropyl)(2-methoxyethyl)amine structure
187150-19-2 structure
Product Name:(3-aminopropyl)(2-methoxyethyl)amine
CAS No:187150-19-2
MF:C6H16N2O
MW:132.204041481018
CID:1077260
PubChem ID:10975518
Update Time:2025-05-27

(3-aminopropyl)(2-methoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • N1-(2-Methoxyethyl)-1,3-propanediamine
    • (3-aminopropyl)(2-methoxyethyl)amine
    • AG-B-38210
    • ARONIS24397
    • CTK7E8468
    • SBB080808
    • N-(2-methoxyethyl)-1,3-propanediamine
    • AKOS005267218
    • EN300-141355
    • 187150-19-2
    • Z970105370
    • N'-(2-methoxyethyl)propane-1,3-diamine
    • SCHEMBL8309708
    • CS-0234381
    • DTXSID30450337
    • F2187-1238
    • DB-188725
    • MDL: MFCD10687308
    • Inchi: 1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3
    • InChI Key: LCVKUHWARTYVOZ-UHFFFAOYSA-N
    • SMILES: O(C)CCNCCCN

Computed Properties

  • Exact Mass: 132.126263138g/mol
  • Monoisotopic Mass: 132.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 6
  • Complexity: 50.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 47.3Ų

(3-aminopropyl)(2-methoxyethyl)amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(3-aminopropyl)(2-methoxyethyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B427053-10mg
N-(2-methoxyethyl)-1,3-propanediamine
187150-19-2
10mg
$ 50.00 2022-06-07
TRC
B427053-50mg
N-(2-methoxyethyl)-1,3-propanediamine
187150-19-2
50mg
$ 160.00 2022-06-07
TRC
B427053-100mg
N-(2-methoxyethyl)-1,3-propanediamine
187150-19-2
100mg
$ 230.00 2022-06-07
Enamine
EN300-141355-0.05g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
0.05g
$101.0 2025-02-21
Enamine
EN300-141355-0.1g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
0.1g
$152.0 2025-02-21
Enamine
EN300-141355-0.25g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
0.25g
$216.0 2025-02-21
Enamine
EN300-141355-0.5g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
0.5g
$407.0 2025-02-21
Enamine
EN300-141355-1.0g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
1.0g
$528.0 2025-02-21
Enamine
EN300-141355-2.5g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
2.5g
$1034.0 2025-02-21
Enamine
EN300-141355-5.0g
(3-aminopropyl)(2-methoxyethyl)amine
187150-19-2 95.0%
5.0g
$1530.0 2025-02-21
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